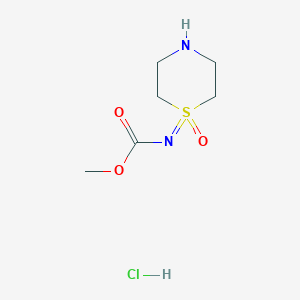
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride is a chemical compound with the molecular formula C6H13ClN2O3S and a molecular weight of 228.7. This compound is known for its unique structure, which includes a thiomorpholine ring, a carbamate group, and a hydrochloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with a carbamate precursor under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Des Réactions Chimiques
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and enzyme activity. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a drug precursor. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride can be compared with other similar compounds, such as (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride . While both compounds share a thiomorpholine ring and a hydrochloride moiety, they differ in their functional groups and overall structure. This uniqueness makes this compound particularly valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H13ClN2O3S |
|---|---|
Poids moléculaire |
228.70 g/mol |
Nom IUPAC |
methyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)8-12(10)4-2-7-3-5-12;/h7H,2-5H2,1H3;1H |
Clé InChI |
BUOONILSUBOLQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N=S1(=O)CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


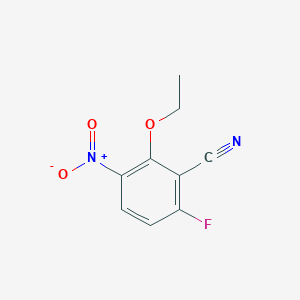
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
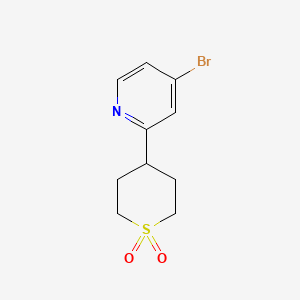
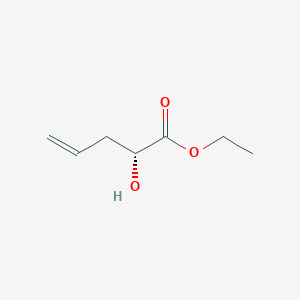
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
![3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline](/img/structure/B13509758.png)
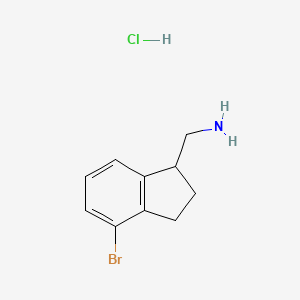
![{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)
![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers](/img/structure/B13509797.png)
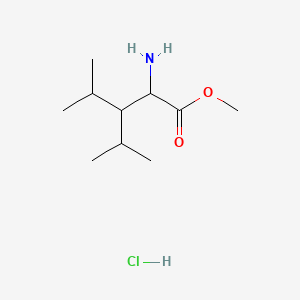
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
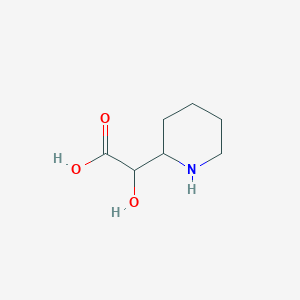
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)
